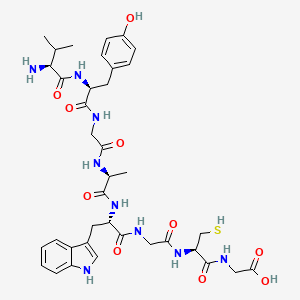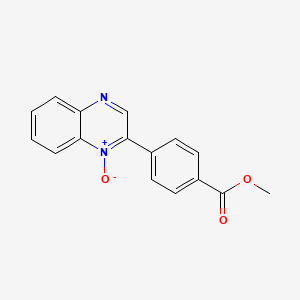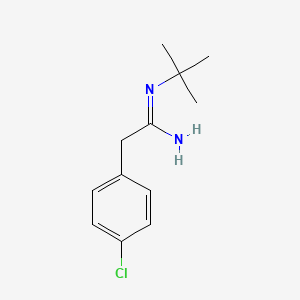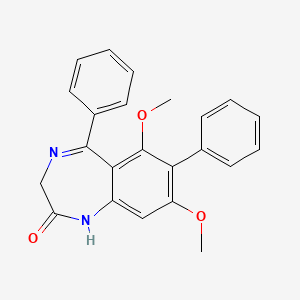
L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine is a complex peptide compound composed of several amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions with specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Nucleophilic reagents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with different amino acid sequence.
L-Valyl-L-alanine: Similar in structure but with a different arrangement of amino acids.
Uniqueness
L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and interact with various molecular targets sets it apart from simpler peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
921784-74-9 |
|---|---|
Fórmula molecular |
C37H49N9O10S |
Peso molecular |
811.9 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C37H49N9O10S/c1-19(2)32(38)37(56)46-26(12-21-8-10-23(47)11-9-21)34(53)40-15-29(48)43-20(3)33(52)45-27(13-22-14-39-25-7-5-4-6-24(22)25)35(54)41-16-30(49)44-28(18-57)36(55)42-17-31(50)51/h4-11,14,19-20,26-28,32,39,47,57H,12-13,15-18,38H2,1-3H3,(H,40,53)(H,41,54)(H,42,55)(H,43,48)(H,44,49)(H,45,52)(H,46,56)(H,50,51)/t20-,26-,27-,28-,32-/m0/s1 |
Clave InChI |
OOKDPGBIRZEGLB-BCDLMEOQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)
![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)



![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)


![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
